molecular formula C8H10O2 B15462145 Bicyclo[4.2.0]octane-2,3-dione CAS No. 61111-00-0

Bicyclo[4.2.0]octane-2,3-dione

Cat. No.: B15462145
CAS No.: 61111-00-0
M. Wt: 138.16 g/mol
InChI Key: DOAKMUZQCDKKPE-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octane-2,3-dione is a bicyclic compound characterized by a fused ring system and two ketone functional groups at the 2 and 3 positions . This structure places it within a class of rigid, strained organic molecules that are of significant interest in advanced organic synthesis and materials science research. The bicyclo[4.2.0]octane skeleton is known to contribute to thermal stability and can impart unique steric and electronic properties to molecules . While specific studies on this dione are sparse, its structure suggests broad application potential. Researchers may explore its use as a key synthetic intermediate or building block for constructing more complex, sterically constrained molecular architectures, such as natural product analogs or pharmaceuticals. Furthermore, the integration of rigid bicyclic systems like bicyclo[4.2.0]octane into polymers has been shown to enhance material properties, including thermal stability and dielectric characteristics, making them valuable for developing high-performance optical plastics and insulation materials for microelectronics . The compound's dual ketone groups offer versatile sites for further chemical modification, including reduction, nucleophilic addition, and participation in condensation reactions. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with standard laboratory safety protocols.

Properties

CAS No.

61111-00-0

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

bicyclo[4.2.0]octane-2,3-dione

InChI

InChI=1S/C8H10O2/c9-7-4-2-5-1-3-6(5)8(7)10/h5-6H,1-4H2

InChI Key

DOAKMUZQCDKKPE-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CCC(=O)C2=O

Origin of Product

United States

Comparison with Similar Compounds

Bicyclo[2.2.2]octane-2,3-dione

  • Structure: A norbornane-derived system with three two-membered bridges, resulting in high ring strain and reactivity.
  • Synthesis: Prepared via dihydroxylation of etheno-bridged precursors followed by double Swern oxidation . Alternatively, Diels–Alder cycloaddition with vinylene carbonate and hydrolysis yields photoprecursors for pentacene .
  • Reactivity : Reacts with methyllithium to form 3-hydroxy-3-methylbicyclo[2.2.2]octan-2-one (28) and dimeric products, highlighting its electrophilic diketone character .
  • Applications : Used as a photoprecursor for generating pentacene in oxygen-free environments .

Bicyclo[3.2.1]octane-2,3-dione Derivatives

  • Structure : Features a larger bicyclic framework (three- and two-membered bridges), reducing ring strain compared to [2.2.2] systems. Substituents like 4,4-dimethyl groups enhance steric hindrance .
  • Synthesis: Routes include nickel-catalyzed rearrangements of precursor enones and methyllithium-mediated alkylation .
  • Reactivity : Dimethyl substituents at C4 hinder nucleophilic attacks, directing reactivity to less hindered positions .

Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione

  • Structure : A conjugated triene-dione system with a [4.2.0] framework, introducing π-conjugation and planar rigidity.
  • Properties : Ionization energy (IE) = 9.23 eV; logPoct/wat = 0.436, indicating moderate hydrophobicity .

Comparative Data Table

Property Bicyclo[2.2.2]octane-2,3-dione Bicyclo[3.2.1]octane-2,3-dione (4,4-dimethyl) Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
Molecular Formula C8H10O2 C10H14O2 C8H6O2
Molecular Weight 138.16 g/mol 166.22 g/mol 134.13 g/mol
Key Reactivity Electrophilic diketone; forms hydroxy derivatives Sterically hindered nucleophilic sites Conjugated dienone; redox-active
Synthetic Utility Photoprecursor for acenes Ligand in asymmetric catalysis Materials precursor (hypothesized)

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Distinctive signals for bridgehead protons (δ ~2.5–3.5 ppm) and carbonyl carbons (δ ~210–220 ppm). Coupling constants (J) reveal ring strain .
  • IR Spectroscopy : Strong C=O stretches (~1700–1750 cm⁻¹) with splitting due to conjugation effects.
  • Mass Spectrometry : Molecular ion peaks (m/z ~138 for C₈H₁₀O₂) and fragmentation patterns (e.g., loss of CO groups) confirm structure .

How can computational methods predict the regioselectivity of this compound in cycloaddition reactions?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and frontier molecular orbitals (FMOs):

  • HOMO-LUMO Analysis : Predicts sites for [4+2] Diels-Alder reactions. Lower LUMO energy at C2 carbonyl enhances electrophilicity.
  • Solvent Effects : Polarizable continuum models (PCM) account for solvent polarity’s impact on reactivity.
    Experimental validation via competitive reactions with dienes (e.g., anthracene) under varying conditions is critical .

How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling points, stability) of this compound?

Advanced Research Question
Discrepancies often arise from impurities or measurement techniques. Methodological solutions include:

  • Purification : Recrystallization in ethyl acetate/hexane mixtures or sublimation under vacuum.
  • DSC/TGA : Differential scanning calorimetry identifies decomposition thresholds (>200°C).
  • Cross-Validation : Compare data from multiple sources (e.g., NIST Standard Reference Data ) and replicate under controlled conditions.

What strategies mitigate decomposition of this compound during storage?

Basic Research Question

  • Storage Conditions : Argon atmosphere at –20°C in amber vials to prevent photodegradation.
  • Stabilizers : Addition of radical scavengers (e.g., BHT at 0.1% w/w) inhibits autoxidation.
  • Monitoring : Regular NMR or HPLC analysis to detect degradation products (e.g., bicyclo[4.2.0]octane derivatives) .

How does the electronic environment of this compound influence its use as a precursor in heterocycle synthesis?

Advanced Research Question
The electron-withdrawing ketone groups activate adjacent carbons for:

  • Condensation Reactions : With 1,2-diamines or hydrazines to form fused pyrazoles or imidazoles.
  • Ring-Opening : Acid-catalyzed hydrolysis yields linear diketones for further functionalization.
    Mechanistic studies (e.g., isotopic labeling at C2/C3) can track regiochemistry .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Nitrile gloves, goggles, and fume hoods (due to H315/H319 hazards).
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with dilute NaOH.
  • Waste Disposal : Incineration in EPA-approved facilities for ketone-containing waste .

How can researchers leverage this compound in natural product synthesis?

Advanced Research Question
Its rigid bicyclic core serves as a scaffold for:

  • Terpene Derivatives : Functionalization via Wagner-Meerwein rearrangements.
  • Alkaloid Analogues : Reductive amination with primary amines yields bicyclic pyrrolidines.
    Case Study: Synthesis of cedrane derivatives via C–H activation at bridgehead positions .

What computational tools are recommended for modeling the conformational dynamics of this compound?

Advanced Research Question

  • Molecular Dynamics (MD) : AMBER or GROMACS simulate ring puckering and chair-boat transitions.
  • QTAIM Analysis : Maps electron density to identify strain hotspots.
  • Crystal Structure Prediction (CSP) : Tools like Mercury predict packing modes from XRD data .

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